molecular formula C9H6F4O B1301899 3'-Fluoro-4'-(trifluoromethyl)acetophenone CAS No. 237761-81-8

3'-Fluoro-4'-(trifluoromethyl)acetophenone

Cat. No.: B1301899
CAS No.: 237761-81-8
M. Wt: 206.14 g/mol
InChI Key: NXQBONPKAOTSNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Fluoro-4’-(trifluoromethyl)acetophenone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of fluoroanisole with acetic anhydride . Another method includes the fluorination of 4-methoxyacetophenone using manganese (IV) tetrafluoride formed in situ with manganese (IV) dioxide and pyridinium polyhydrogenofluoride under mild conditions .

Industrial Production Methods

Industrial production methods for 3’-Fluoro-4’-(trifluoromethyl)acetophenone typically involve large-scale Friedel-Crafts acylation reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts is also common to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

3’-Fluoro-4’-(trifluoromethyl)acetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3’-Fluoro-4’-(trifluoromethyl)acetophenone exerts its effects involves its interaction with various molecular targets. The electron-withdrawing effects of the fluoro and trifluoromethyl groups can influence the reactivity and binding affinity of the compound with enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Fluoro-4’-(trifluoromethyl)acetophenone is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the acetophenone core. This unique structure imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQBONPKAOTSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372117
Record name 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237761-81-8
Record name 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=237761-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-4'-(trifluoromethyl)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 237761-81-8
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